molecular formula C19H17ClN6O2 B2540535 2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1210032-11-3

2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2540535
CAS No.: 1210032-11-3
M. Wt: 396.84
InChI Key: LUMIGAKWGGFPOM-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic compound characterized by its intricate structure, which includes a chloro-substituted benzamide core and a pyrazolopyrimidine ring linked to a furanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions:

  • Formation of Pyrazolopyrimidine: : Starting from suitable pyrazole and pyrimidine precursors, the pyrazolopyrimidine ring system is formed through cyclization reactions.

  • Attachment of Furanyl Group: : The furan-2-ylmethylamine is then introduced, often via a nucleophilic substitution reaction, to incorporate the furanyl moiety into the structure.

  • Chloro-substituted Benzamide Formation: : The final step involves the acylation of the amine group with 2-chlorobenzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, these reactions are scaled up using optimized conditions to ensure high yields and purity. The use of automated reaction systems and continuous flow chemistry can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring can undergo oxidation, forming furanoquinones under suitable conditions.

  • Reduction: : The nitro groups (if present in derivatives) can be reduced to amines.

  • Substitution: : Halogen substituents (such as chlorine) can be replaced by nucleophiles in substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid in suitable solvents.

  • Reduction: : Catalytic hydrogenation or metal hydrides like lithium aluminium hydride.

  • Substitution: : Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

  • Oxidation: : Furanoquinones.

  • Reduction: : Amines from nitro derivatives.

  • Substitution: : Various substituted benzamides, depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide finds applications in several areas:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Potential probe in studying biochemical pathways and cellular processes.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Used in material science for the development of novel polymers and coatings.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

  • Molecular Targets: : Can interact with specific proteins, enzymes, or receptors, modulating their activity.

  • Pathways Involved: : May affect signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Compared to other compounds in its class, 2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is unique due to its:

  • Structural Complexity: : Incorporates both a pyrazolopyrimidine ring and a furanyl group.

  • Functional Groups: : The chloro-substituted benzamide provides distinct reactivity and binding properties.

List of Similar Compounds

  • N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-benzamide

  • 2-chloro-N-(2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethyl)benzamide

This compound's synthesis, reactivity, and diverse applications make it a valuable subject of ongoing research in various scientific disciplines.

Properties

IUPAC Name

2-chloro-N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6O2/c20-16-6-2-1-5-14(16)19(27)21-7-8-26-18-15(11-25-26)17(23-12-24-18)22-10-13-4-3-9-28-13/h1-6,9,11-12H,7-8,10H2,(H,21,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMIGAKWGGFPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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